molecular formula C17H11ClF3N3 B2764485 N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline CAS No. 338392-78-2

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline

Cat. No. B2764485
CAS RN: 338392-78-2
M. Wt: 349.74
InChI Key: LEZZFEAADHQWDU-LSHDLFTRSA-N
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Description

“N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Crystallography and Structural Analysis

Studies on compounds similar to N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline provide insights into crystal structures, which are foundational for understanding molecular interactions and designing new materials. For instance, the dihedral angle between the aniline and imidazole ring planes in related compounds suggests weak intermolecular hydrogen bonds and C—H⋯π interactions help to consolidate the packing, which is crucial for material stability and functionality (Tae Ho Kim et al., 2010).

Organic Synthesis and Material Design

Compounds structurally related to this compound have been synthesized for their potential in material science. For example, azo-based phenylthiophene Schiff bases have been synthesized showing promising optical properties for materials science applications, indicating the potential for the use of similar compounds in the development of organic materials with specific optical properties (A. Shili et al., 2020).

Anticancer Activity

Research on related compounds has explored their anticancer activities, highlighting the broad spectrum of anti-tumor action against tumors not sensitive to conventional treatments. This suggests that similar compounds, including this compound, might be investigated for their potential in cancer therapy (R. Audette et al., 1973).

Photophysics and Electroluminescence

The synthesis and structural analysis of related compounds have implications for their use in photophysics and electroluminescence applications. Highly luminescent tetradentate bis-cyclometalated platinum complexes derived from similar aniline and imidazole compounds have been designed, showing potential for use in organic light-emitting diode (OLED) devices (Dileep A. K. Vezzu et al., 2010).

Catalysis

Ruthenium(II) complexes incorporating heteroditopic N-heterocyclic carbene ligands, related to the compound , have been found to be highly efficient for C-N bond formation. This catalytic activity suggests the potential for this compound and similar compounds in catalysis and synthesis processes (S. N. R. Donthireddy et al., 2020).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3/c18-15-14(23-16(24-15)11-5-2-1-3-6-11)10-22-13-8-4-7-12(9-13)17(19,20)21/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZZFEAADHQWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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